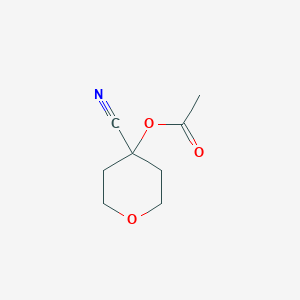![molecular formula C16H22O4 B14322578 2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid CAS No. 106636-64-0](/img/structure/B14322578.png)
2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a benzoic acid moiety substituted with an ester group containing a 3-ethylhexyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid typically involves the esterification of benzoic acid with 3-ethylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Benzoic acid+3-EthylhexanolH2SO42-[(3-Ethylhexyl)oxy]carbonylbenzoic acid+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of plasticizers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to increase the levels of enzymes such as superoxide dismutase, catalase, and glutathione-S-transferase, which play a role in oxidative stress response . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Mono(2-ethylhexyl) phthalate: A similar ester compound with a phthalate backbone.
4-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid: Another ester derivative with a similar structure.
Uniqueness
2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid is unique due to its specific ester group and the presence of a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
106636-64-0 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
2-(3-ethylhexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C16H22O4/c1-3-7-12(4-2)10-11-20-16(19)14-9-6-5-8-13(14)15(17)18/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,17,18) |
InChI Key |
BSDOUPRHVAYHPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid](/img/structure/B14322516.png)


![Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B14322537.png)






![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)
![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)
